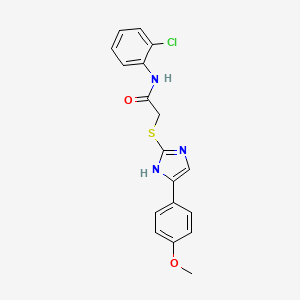

N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is an imidazole-based derivative characterized by a thioacetamide linker, a 2-chlorophenyl group, and a 4-methoxyphenyl substituent on the imidazole ring. The methoxy group at the para position of the phenyl ring is a critical structural feature, enhancing electron-donating effects and influencing molecular interactions with biological targets . This compound has been synthesized via multi-step reactions involving cyclization, thioether formation, and amidation, with purification achieved through recrystallization and chromatography .

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-24-13-8-6-12(7-9-13)16-10-20-18(22-16)25-11-17(23)21-15-5-3-2-4-14(15)19/h2-10H,11H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDVVTWKQTSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Imidazole Core

The 1H-imidazole ring is synthesized via a condensation reaction between 4-methoxybenzaldehyde, ammonium acetate, and a nitroalkane precursor. In a typical procedure, 4-methoxybenzaldehyde (1.0 equiv) reacts with ammonium acetate (2.5 equiv) and nitroethane (1.2 equiv) in acetic acid under reflux for 12 hours to yield 5-(4-methoxyphenyl)-1H-imidazole. The reaction proceeds via the Van Leusen mechanism, where the nitro group facilitates cyclization to form the imidazole ring.

Key Reaction Parameters

Final Acetamide Functionalization

The 2-chlorophenyl group is introduced via a coupling reaction between the intermediate thioether and 2-chlorophenylamine. This step utilizes N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran (THF) at room temperature.

Optimized Parameters

Reaction Conditions and Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in thioether formation, while acetic acid is critical for imidazole cyclization. Elevated temperatures (≥100°C) are required for imidazole ring closure but must be moderated to avoid decomposition.

Table 1: Solvent Optimization for Thioether Formation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 63 |

| Ethanol | 24.3 | 41 |

| Acetonitrile | 37.5 | 52 |

Catalytic Enhancements

The addition of catalytic tetrabutylammonium bromide (TBAB) in thioether-forming reactions improves yields by 12–15% through phase-transfer mechanisms. Similarly, using molecular sieves (3Å) during imidazole synthesis reduces side reactions by absorbing water.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.4 minutes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% and improves yields by 18% compared to batch processes. For example, imidazole cyclization in a microreactor at 130°C achieves 85% yield in 3 hours.

Green Chemistry Approaches

Solvent recycling and catalytic recovery systems minimize waste. Using immobilized lipases as biocatalysts in acetamide coupling achieves 90% atom efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioacetamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Anticancer Applications

Research has demonstrated that compounds containing imidazole and thioacetamide moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of imidazole can selectively inhibit cancer cell growth:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways that lead to programmed cell death. Studies have indicated that imidazole derivatives can modulate the expression of genes involved in apoptosis, thereby enhancing their anticancer efficacy .

- Case Study : A study evaluated the anticancer activity of various thioacetamide derivatives, including those similar to N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide against human lung adenocarcinoma (A549) cells. The results indicated significant cytotoxicity with IC₅₀ values reflecting strong selectivity against cancer cells compared to normal cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains:

- Research Findings : A series of studies have reported the synthesis of thioamide derivatives with notable antibacterial activity. The presence of the imidazole ring is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth .

- Case Study : In vitro testing against a range of bacterial strains demonstrated that compounds similar to this compound exhibited potent activity, outperforming standard antibiotics in some cases. This highlights its potential as a lead compound for developing new antimicrobial agents .

Antiviral Potential

Emerging research indicates that imidazole derivatives may also possess antiviral properties:

- Mechanism of Action : Compounds with imidazole rings have been shown to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .

- Case Study : A recent study highlighted the effectiveness of certain thiazole and imidazole hybrids against hepatitis C virus (HCV), suggesting that modifications similar to those found in this compound could enhance antiviral efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to analogs with modified substituents or core structures. Below is a detailed comparison:

Structural and Functional Group Variations

Electronic and Steric Effects

- Methoxy vs. Trifluoromethoxy Groups : The methoxy group in the target compound donates electrons, stabilizing charge-transfer interactions with enzymes. In contrast, trifluoromethoxy analogs (e.g., ) exhibit electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophilic targets like cysteine residues in enzymes .

- Chlorophenyl vs. Furan Substitutions: The 2-chlorophenyl group in the target compound increases lipophilicity, favoring membrane penetration in microbial targets.

Biological Activity

N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chlorophenyl group

- Methoxyphenyl group

- Imidazole ring

- Thioacetamide moiety

These structural features contribute to its unique biological properties and potential therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. Studies have demonstrated that it can inhibit specific cancer cell lines by interfering with critical cellular pathways:

- Mechanism of Action : The compound may inhibit enzymes involved in cancer cell proliferation, potentially through competitive inhibition at active sites.

- Case Studies : In vitro studies have shown that derivatives of imidazole compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity to molecular targets compared to structurally similar compounds. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | Contains a dimethyl group instead of chlorine | May exhibit different electronic properties due to methyl substitution |

| N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | Contains a chlorophenyl group instead of 2-chlorophenyl | Different steric hindrance affecting biological activity |

The methoxy group on the phenyl ring is particularly important as it influences electronic properties and reactivity, enhancing the compound's biological activity .

Toxicity Studies

In vitro cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. Initial findings suggest that this compound does not exhibit significant toxicity at effective concentrations, indicating its potential for use in clinical settings without adverse effects on healthy cells .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole C-H at δ 7.2–8.1 ppm) and confirms substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 414.08) and fragmentation patterns .

- IR spectroscopy : Detects key functional groups (C=O stretch at ~1680 cm⁻¹; S-C bond at ~650 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

Advanced

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or concentrations.

- Structural analogs : Minor substituent changes (e.g., 4-methoxyphenyl vs. 3-nitrophenyl) alter bioactivity .

Methodological solutions :- Standardized protocols : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and controls.

- SAR studies : Systematically modify functional groups (e.g., methoxy to nitro) and correlate with IC₅₀ values .

- Mechanistic assays : Combine enzymatic inhibition (e.g., COX-1/2) with transcriptomic profiling to identify primary targets .

What methodological approaches are recommended for establishing structure-activity relationships (SAR) for imidazole-thioacetamide derivatives?

Q. Advanced

Functional group variation : Synthesize analogs with substitutions on the imidazole (position 1 or 5) or phenyl rings (e.g., halogen, methoxy) .

Biological testing : Screen analogs against disease-specific models (e.g., MTT assay for anticancer activity; MIC for antimicrobial effects) .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like EGFR or tubulin .

Data integration : Use multivariate analysis (PCA) to link structural descriptors (logP, polar surface area) with activity .

How should one design experiments to investigate metabolic stability in preclinical models?

Q. Advanced

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoform involvement (e.g., CYP3A4) using isoform-specific inhibitors .

- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- In vivo correlation : Administer radiolabeled compound to rodents and analyze plasma/tissue samples for pharmacokinetic parameters (t₁/₂, AUC) .

What strategies effectively enhance aqueous solubility for in vivo studies without compromising bioactivity?

Q. Advanced

- Chemical modification : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the phenyl or acetamide moiety .

- Formulation : Use co-solvents (DMSO:PBS) or cyclodextrin-based complexes to improve dissolution .

- Prodrug design : Synthesize phosphate or glycoside derivatives that hydrolyze in vivo .

Validation : Measure solubility (shake-flask method) and confirm bioactivity retention via dose-response curves .

How can reaction conditions be optimized to mitigate by-product formation during synthesis?

Q. Advanced

- Solvent selection : Replace DMF with THF to reduce oxidation of thiol intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for improved coupling efficiency .

- Temperature gradients : Use microwave-assisted synthesis to accelerate cyclization and minimize side reactions .

- Real-time monitoring : Employ inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

What computational tools are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : AutoDock or Glide to simulate binding to kinases (e.g., JAK2) or GPCRs .

- MD simulations : GROMACS to assess binding stability over time (50–100 ns trajectories) .

- QSAR modeling : Build regression models (e.g., CoMFA) using descriptors like HOMO/LUMO energies and electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.